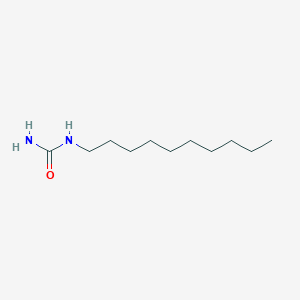
Decylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylurea is an organic compound belonging to the class of ureas, which are characterized by the presence of two amine groups joined by a carbonyl (C=O) functional group. The chemical formula for this compound is C11H24N2O . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylurea can be synthesized through the reaction of decylamine with urea under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the urea linkage. The general reaction can be represented as: [ \text{Decylamine} + \text{Urea} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to ensure efficient conversion of reactants. The process conditions often include temperatures ranging from 150 to 250°C and pressures between 5 to 25 MPa .
Chemical Reactions Analysis
Types of Reactions: Decylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce decylamines.
Scientific Research Applications
Decylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Decylurea involves its interaction with specific molecular targets. For instance, this compound has been shown to inhibit bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
Comparison with Similar Compounds
Dicyclohexylurea: Another urea derivative with similar structural features but different applications.
N-Cyclohexyl-N’-Decylurea: A compound closely related to Decylurea, known for its use in pharmaceutical research.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which imparts unique properties and applications. Its ability to inhibit certain enzymes and its potential therapeutic effects make it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
17450-44-1 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
decylurea |
InChI |
InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) |
InChI Key |
HHCZYYBKCPWBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















